
1,1'-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is a chemical compound that features a piperazine core linked to two dihydroxyethanone groups
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can be synthesized through the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) has several scientific research applications:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the structure of the derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure with hydroxyl groups attached to the piperazine ring.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): A related compound with chloro groups instead of hydroxyl groups.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is unique due to the presence of both piperazine and dihydroxyethanone moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
59130-44-8 |
|---|---|
分子式 |
C8H14N2O6 |
分子量 |
234.21 g/mol |
IUPAC名 |
1-[4-(2,2-dihydroxyacetyl)piperazin-1-yl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H14N2O6/c11-5(7(13)14)9-1-2-10(4-3-9)6(12)8(15)16/h7-8,13-16H,1-4H2 |
InChIキー |
YNWVDNTYCBPXIZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C(O)O)C(=O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
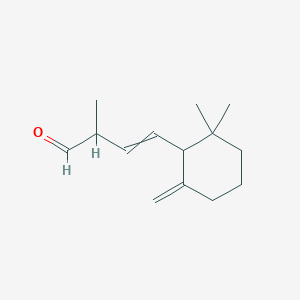
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
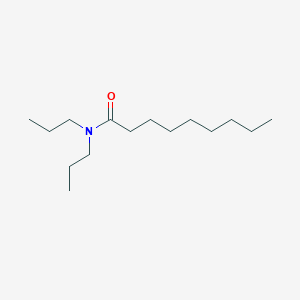
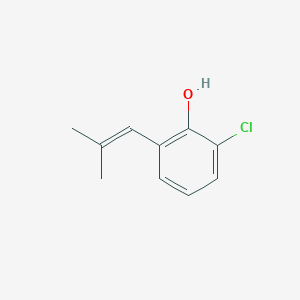

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
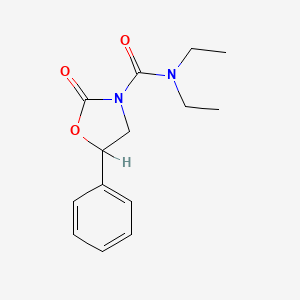
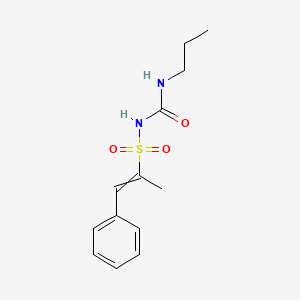

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

